Dinaciclib - 779353-01-4

Dinaciclib

Catalog Number: EVT-287729
CAS Number: 779353-01-4
Molecular Formula: C21H28N6O2
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dinaciclib, also known by its development code SCH 727965 or MK-7965, is a synthetically derived small molecule. [] It is classified as a pan-CDK inhibitor due to its ability to potently inhibit CDK1, CDK2, CDK5, and CDK9. [] These kinases play critical roles in cell cycle progression, transcription, and DNA damage repair. [] In scientific research, Dinaciclib serves as a valuable tool for investigating the role of CDKs in various cellular processes, particularly those related to cancer development and progression. []

Future Directions
  • Biomarker Development: Identifying biomarkers that predict sensitivity to Dinaciclib, such as MCL1 and BCL-xL levels, is crucial for patient selection and personalized therapy. [, ]
  • Combination Therapies: Further exploration of Dinaciclib in combination with other targeted therapies, immunotherapies, or chemotherapies may yield more effective treatment regimens for various cancers. [, , , ]
  • Optimization of Dosing Strategies: Investigating alternative dosing schedules and administration routes to maximize efficacy and minimize toxicity is essential for clinical translation. []

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor that targets both the RAF/MEK/ERK and VEGF signaling pathways. [] It is an approved therapy for advanced hepatocellular carcinoma (HCC). []

Relevance: Sorafenib is mentioned in a study exploring dinaciclib as a potential therapy for HCC. [] The study suggests that dinaciclib's composite CDK inhibition may offer a novel treatment approach for advanced HCC, where sorafenib, despite being the only approved therapy, has limitations. [] The study highlights the need for new therapies in this area, positioning dinaciclib as a potential alternative or complementary treatment to sorafenib. []

Capecitabine

Compound Description: Capecitabine is an orally administered chemotherapeutic agent that is converted to 5-fluorouracil (5-FU) in the body. It is used in the treatment of various cancers, including breast cancer. []

Relevance: Capecitabine was used as a comparator drug in a phase 2 study evaluating dinaciclib's efficacy in advanced breast cancer. [] The study design allowed for patients who progressed on capecitabine to crossover and receive dinaciclib, enabling an assessment of dinaciclib activity in a capecitabine-resistant setting. []

Ofatumumab

Compound Description: Ofatumumab is a fully humanized monoclonal antibody that targets the CD20 antigen found on B cells. It is approved for treating chronic lymphocytic leukemia (CLL). [, ]

Relevance: Ofatumumab was used in combination with dinaciclib in a Phase 1b/2 study for relapsed and refractory (R/R) CLL and small lymphocytic lymphoma (SLL). [] It was also used as a comparator drug in a phase 3 study evaluating dinaciclib in patients with refractory CLL. [] Both studies examined the safety and efficacy profile of the dinaciclib and ofatumumab combination. [, ]

Erlotinib

Compound Description: Erlotinib is an epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer (NSCLC). [, ] It is approved for use as second- or third-line therapy in advanced NSCLC. []

Relevance: Similar to capecitabine, erlotinib served as a comparator in a phase 2 randomized trial assessing dinaciclib's efficacy in patients with locally advanced previously treated NSCLC. [] This study, like the one with capecitabine, employed an adaptive design, allowing patients who progressed on erlotinib to crossover to dinaciclib. []

Gemtuzumab ozogamicin (GO)

Compound Description: Gemtuzumab ozogamicin is an antibody-drug conjugate that targets CD33, an antigen found on leukemia cells. []

Relevance: In a phase 2 study evaluating dinaciclib in patients with advanced acute myeloid leukemia (AML), GO was used as a comparator drug. [] Patients were randomized to receive either dinaciclib or GO, with the option to crossover to dinaciclib if they did not respond to GO. []

Veliparib

Compound Description: Veliparib is a poly (ADP-ribose) polymerase (PARP) inhibitor that interferes with DNA repair, particularly in cancer cells with compromised homologous recombination (HR) repair pathways. []

Relevance: A phase 1 dose-escalation study investigated the combination of dinaciclib and veliparib in patients with advanced solid tumors. [] The rationale for this combination was based on the potential for dinaciclib to disrupt HR repair through its inhibition of CDK1 and CDK12, thereby enhancing the efficacy of veliparib, particularly in cancers that may not be inherently HR deficient. []

ABT-737 and ABT-263

Compound Description: ABT-737 and ABT-263 are both BH3 mimetics that inhibit Bcl-2 and Bcl-xL, proteins involved in apoptosis regulation. [, ] ABT-737 is specifically mentioned as a Bcl-2/Bcl-xL inhibitor. []

Relevance: The synergistic potential of dinaciclib in combination with ABT-737 or ABT-263 was investigated in malignant human glioma cell lines. [, ] The studies found that combining dinaciclib with these BH3 mimetics enhanced apoptosis compared to single-agent treatments. [, ]

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil is a pyrimidine analog and antimetabolite drug used in cancer treatment. [] It disrupts DNA and RNA synthesis, ultimately leading to cell death. []

Relevance: A study investigated the potential of combining 5-FU with dinaciclib and other CDK inhibitors as a treatment strategy for head and neck squamous cell carcinoma (HNSCC). [] The study aimed to explore the combined effects of these agents on cell cycle arrest, apoptosis, and tumor growth inhibition. []

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that induces cell death by crosslinking DNA and interfering with cell division. []

Relevance: Cisplatin was used in combination with dinaciclib in preclinical models of ovarian cancer and in an in vivo study using a head and neck cancer model. [, ] The studies aimed to determine if combining these agents resulted in synergistic antitumor effects. [, ]

Cetuximab

Compound Description: Cetuximab is a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), used in treating certain head and neck cancers and colorectal cancer. []

Relevance: Similar to 5-FU and cisplatin, cetuximab was explored as a potential combination therapy partner with dinaciclib and other CDK inhibitors for treating head and neck squamous cell carcinoma (HNSCC). [] The study examined whether these combinations could enhance therapeutic efficacy. []

MK-2206

Compound Description: MK-2206 is an allosteric AKT inhibitor targeting the PI3K/AKT signaling pathway, which plays a role in cell growth and survival. []

Relevance: A study evaluating combination treatment strategies for pancreatic cancer investigated the combined effects of dinaciclib and MK-2206. [] This combination aimed to target multiple downstream effectors of KRAS, a frequently mutated oncogene in pancreatic cancer. []

SCH772984

Compound Description: SCH772984 is an ERK inhibitor, specifically targeting the RAF/MEK/ERK signaling pathway involved in cell proliferation and survival. []

Relevance: Similar to MK-2206, SCH772984 was explored as a combination therapy partner with dinaciclib in preclinical models of pancreatic cancer. [] The rationale was to simultaneously block multiple KRAS effector pathways, potentially leading to enhanced antitumor activity. []

Doxorubicin

Compound Description: Doxorubicin is an anthracycline drug that works as a topoisomerase II inhibitor, leading to DNA damage and cell death. []

Relevance: Doxorubicin was used in conjunction with dinaciclib and veliparib in a study investigating the effects of CDK and PARP inhibition on homologous recombination (HR) in multiple myeloma cells. [] The study aimed to understand whether combining these agents could disrupt HR and enhance cell death in this context. []

Paclitaxel (Taxol)

Compound Description: Paclitaxel, commonly known as Taxol, is a mitotic inhibitor that disrupts cell division by interfering with microtubule function. []

Relevance: Combining dinaciclib with paclitaxel was investigated in a study focusing on lung cancer cells. [] The study discovered that this combination enhanced anaphase catastrophe, a type of cell death resulting from severe chromosomal mis-segregation, ultimately contributing to reduced cell viability in lung cancer. []

Source and Classification

Dinaciclib was developed by Schering-Plough (now part of Merck & Co.) and has been assigned the DrugBank accession number DB12021. Its chemical formula is C21H28N6O2C_{21}H_{28}N_{6}O_{2}, with a molecular weight of approximately 396.495 g/mol. The compound is also known by its synonym SCH 727965 .

Synthesis Analysis

Methods

The synthesis of dinaciclib involves several chemical reactions that create its complex structure. While specific proprietary methods may not be disclosed in public literature, general synthetic pathways typically include:

  1. Formation of the Pyrazolo-Pyrimidine Core: This involves the condensation of appropriate precursors to form the pyrazolo-pyrimidine moiety.
  2. Piperidine Ring Construction: The piperidine ring is synthesized through cyclization reactions involving amine and carbonyl compounds.
  3. Final Coupling Reactions: The final steps usually involve coupling reactions that connect the pyrazolo-pyrimidine core with the piperidine moiety to yield dinaciclib.

Technical details regarding specific reagents, catalysts, and conditions used in these reactions are often proprietary or found in specialized chemical literature.

Molecular Structure Analysis

Structure and Data

The molecular structure of dinaciclib can be described as follows:

  • IUPAC Name: 3-[({3-ethyl-5-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl}amino)methyl]pyridin-1-ium-1-olate
  • Chemical Formula: C21H28N6O2C_{21}H_{28}N_{6}O_{2}
  • CAS Number: 779353-01-4

The crystal structure of dinaciclib in complex with cyclin-dependent kinase 2 has been resolved at a resolution of 1.7 Å, revealing intricate binding interactions within the ATP binding site .

Structural Features

Key structural features include:

  • A pyrazolo-pyrimidine core that engages in hydrogen bonding with kinase residues.
  • A piperidine ring that contributes to hydrophobic interactions.
  • A pyridine oxide moiety that is partially solvent-exposed, enhancing its interaction profile.
Chemical Reactions Analysis

Reactions and Technical Details

Dinaciclib undergoes various chemical reactions during its synthesis and biological interactions:

  1. Inhibition Mechanism: Dinaciclib binds to the ATP site of cyclin-dependent kinases through an intricate network of hydrogen bonds and van der Waals interactions. This binding inhibits kinase activity, preventing phosphorylation events critical for cell cycle progression .
  2. Metabolic Reactions: In vivo, dinaciclib is subject to metabolic processes that may involve oxidation and conjugation reactions typical for small molecules, influencing its pharmacokinetics.
Mechanism of Action

Process and Data

Dinaciclib exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, dinaciclib prevents their activation, leading to:

  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases halts cell cycle progression at various checkpoints.
  • Induction of Apoptosis: Prolonged inhibition can trigger programmed cell death in malignant cells.

Pharmacokinetic studies have shown that dinaciclib has a maximum observed plasma concentration (C_max) reached within a specific time frame (T_max), with a terminal phase half-life (t_½) indicative of its duration of action .

Physical and Chemical Properties Analysis

Physical Properties

Some relevant physical properties include:

  • Water Solubility: Approximately 0.0524 mg/mL.
  • LogP (Partition Coefficient): Values around 1.4 to 2.4 indicate moderate lipophilicity.

Chemical Properties

Key chemical properties include:

  • pKa Values: The strongest acidic pKa is approximately 15.92, while the strongest basic pKa is around 4.63.
  • Polar Surface Area: Approximately 92.63 Ų indicates potential for membrane permeability.

These properties suggest dinaciclib's ability to penetrate biological membranes while also being soluble enough for systemic circulation .

Applications

Scientific Uses

Dinaciclib has been investigated primarily in clinical trials for its efficacy against various cancers, particularly hematological malignancies such as:

  • Relapsed or refractory multiple myeloma
  • Chronic lymphocytic leukemia
  • Solid tumors

Its role as a cyclin-dependent kinase inhibitor positions it as a promising candidate in cancer therapy strategies aimed at disrupting abnormal cell proliferation pathways . Additionally, ongoing research explores its potential interactions with bromodomain-containing proteins, suggesting broader implications in cancer biology beyond just kinase inhibition .

Introduction to Cyclin-Dependent Kinases (CDKs) and Dinaciclib

CDKs in Cellular Regulation and Oncogenesis

CDKs orchestrate the complex sequence of events governing cell cycle progression through four tightly regulated phases: G1 (gap 1), S (DNA synthesis), G2 (gap 2), and M (mitosis). The sequential activation of specific CDK-cyclin complexes acts as the engine driving these transitions:

  • G1/S Transition: Governed by CDK4/6-cyclin D complexes, which initiate partial phosphorylation of the retinoblastoma protein (Rb), followed by CDK2-cyclin E complexes, which complete Rb hyperphosphorylation. This inactivates Rb's growth-suppressive function, releasing E2F transcription factors to drive expression of S-phase genes [6] [8].
  • S Phase Progression: Mediated by CDK2-cyclin A, essential for the initiation and completion of DNA replication [6] [7].
  • G2/M Transition: Controlled by CDK1 complexed with cyclins A and B, triggering the breakdown of the nuclear envelope, chromosome condensation, and spindle assembly necessary for mitosis [6] [7].

Beyond cell cycle regulation, a subset of CDKs (notably CDK7, CDK8, CDK9, CDK12, CDK13) plays pivotal roles in transcriptional control. CDK7, part of the TFIIH complex, phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II) to initiate transcription. CDK9, as the catalytic core of the positive transcription elongation factor b (P-TEFb), phosphorylates RNA Pol II CTD and negative elongation factors, enabling productive transcriptional elongation. CDK12/13 regulate the expression of DNA damage response genes, including those involved in homologous recombination [3] [5]. CDK5, though primarily associated with neuronal function, influences cell migration, angiogenesis, and DNA repair pathways in cancer contexts [1] [5] [8].

The frequent dysregulation of CDK pathways is a hallmark of human malignancies. Mechanisms include:

  • Gene Amplification/Overexpression: CDK2, CDK4, CDK6, cyclin E, and cyclin D1 are commonly amplified or overexpressed across diverse carcinomas (e.g., breast, lung, ovarian, cholangiocarcinoma, head and neck squamous cell carcinoma - HNSCC) [1] [4] [6]. Gene set enrichment analysis (GSEA) in HNSCC patients confirms significant upregulation of cell cycle-related genes (CCNA1, CCNB1, CCND1, CCNE1, CDK1, CDK2) compared to normal tissues, correlating with enriched DNA replication and G1/S and G2/M transition pathways [6].
  • Loss of Endogenous Inhibitors: Reduced expression or inactivation of CDK inhibitors (e.g., p16^INK4a^, p21^CIP1^, p27^KIP1^) removes critical brakes on CDK activity [6].
  • Transcriptional Addiction: Many cancers rely on the continuous, high-level transcription of oncogenes (e.g., MYC, MCL1, BCL2, BCL-XL) driven by transcriptional CDKs like CDK9 [3] [5].

This pervasive dysregulation establishes CDKs as compelling therapeutic targets. Inhibition strategies aim to halt cell cycle progression, disrupt oncogenic transcription, and ultimately induce cancer cell death.

Table 1: Key CDKs Targeted in Cancer Therapy

CDKPrimary FunctionPartner Cyclin(s)Consequence of Dysregulation in CancerTherapeutic Inhibition Goal
CDK1G2/M Transition, MitosisA, BGenomic instability, uncontrolled proliferationCell cycle arrest (G2/M), mitotic catastrophe
CDK2G1/S Transition, S PhaseE, ARb hyperphosphorylation, uncontrolled G1/S transition, replication stressCell cycle arrest (G1/S, S), apoptosis
CDK4/6Early G1 ProgressionDDysregulated G1 progression, Rb inactivationCell cycle arrest (G1)
CDK5Migration, DNA repair (BER)p35, p39Enhanced repair, metastasisSensitization to DNA damage, reduced invasion
CDK7Transcription InitiationH, MAT1Global transcriptional dysregulationDownregulation of oncogenic transcripts
CDK9Transcription ElongationT1, T2a, KSustained expression of short-lived oncoproteins (e.g., MCL1)Rapid downregulation of survival proteins
CDK12/13DNA Damage Response TranscriptionKGenomic instability, impaired HR repairSynthetic lethality with DNA damaging agents

Table 2: CDK Dysregulation in Selected Cancers (Evidence from Search Results)

Cancer TypeDysregulated CDK(s)Molecular Alteration/EffectCitation
Cholangiocarcinoma (CCA)CDK2, CDK5, CDK9mRNA overexpression (TCGA); Copy number gain (CDK2: 22.8%, CDK5: 14.3%, CDK9: 5.7%) [8]
CDK4, CDK6mRNA overexpression (TCGA); Copy number gain (CDK4: 25.7%, CDK6: 14.7%) [8]
Head & Neck SCC (OSCC/HNSCC)CDK1, CDK2, Cyclins (A,B,D,E)Significant mRNA upregulation in tumors vs. normal; Enrichment in G1/S & G2/M pathways (GSEA) [6]
Ovarian Cancer (OC)CDK7, CDK9, CDK12High expression associated with poor prognosis; Key for transcription of survival/repair genes [4]
Acute Myeloid Leukemia (AML)CDK5, CDK6, CDK9Drives proliferation, survival, BETi resistance via Wnt/β-catenin [5]

Dinaciclib: Discovery, Development, and Structural Classification

Dinaciclib (SCH 727965, MK-7965) was discovered through rigorous medicinal chemistry efforts focused on developing potent and selective CDK inhibitors with improved pharmacokinetic and pharmacodynamic properties compared to early, less selective agents like flavopiridol. It belongs to the chemical class of pyrazolo[1,5-a]pyrimidines [3] [8].

Biochemical Selectivity and Mechanism:Dinaciclib is characterized as a multi-targeted CDK inhibitor with potent activity primarily against CDK2, CDK5, CDK1, and CDK9, exhibiting 50% inhibitory concentrations (IC50) in the low nanomolar range:

  • CDK2/Cyclin E: IC50 ≈ 1 nM
  • CDK5/p25: IC50 ≈ 1 nM
  • CDK1/Cyclin B: IC50 ≈ 3 nM
  • CDK9/Cyclin T: IC50 ≈ 4 nM [3] [8]

It also inhibits CDK6 (IC50 ≈ 6 nM) and CDK12 at higher concentrations, but has significantly less activity against CDK4 and CDK7 [3] [5]. This profile distinguishes it from selective CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) and positions it as a transcriptional and cell cycle CDK inhibitor. Its mechanism involves competitive inhibition at the ATP-binding site of the target CDKs.

Structural Features:The core structure of dinaciclib is a pyrazolo[1,5-a]pyrimidine scaffold. Key structural elements contributing to its high potency and selectivity include:

  • Pyrazolo[1,5-a]pyrimidine Core: Serves as the ATP-mimetic hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region.
  • Substituent at C5 (Aminopyridine Group): Extends into the solvent-front region and contributes significantly to potency, particularly against CDK2 and CDK5.
  • Substituent at C7 (Chlorophenyl Group): Occupies a hydrophobic pocket near the gatekeeper residue, enhancing binding affinity and selectivity.
  • Hydrogen Bond Donor/Acceptor Network: Engages residues within the ATP-binding cleft, stabilizing the inhibited conformation.

This specific arrangement allows dinaciclib to achieve its nanomolar potency against its primary targets while exhibiting reduced off-target effects compared to broader kinase inhibitors, although it does inhibit GSK3β (implicated in Wnt signaling modulation) [5].

Cellular and Molecular Consequences of Inhibition:

  • Cell Cycle Arrest: Dinaciclib potently induces arrest at both G1/S and G2/M checkpoints by inhibiting CDK2 and CDK1, respectively. This manifests as reduced S-phase populations (indicative of blocked DNA replication) and accumulation of cells in G1 and/or G2/M phases [6] [7] [8]. Confocal microscopy confirms cells arrested in mitosis with condensed chromosomes upon dinaciclib treatment [7].
  • Suppression of Oncogenic Transcription: By inhibiting CDK9 (and to some extent CDK7/12), dinaciclib rapidly depletes short-lived oncogenic survival proteins. Key effects include:
  • Dramatic reduction in phosphorylation of the RNA Pol II CTD (Ser2), halting productive elongation.
  • Rapid downregulation of anti-apoptotic proteins MCL-1, BCL-2, and BCL-XL, whose mRNAs are highly dependent on continuous transcription and have short half-lives [1] [3] [5].
  • Downregulation of other transcriptionally labile oncoproteins (e.g., MYC).
  • Induction of Apoptosis: The combined effects of cell cycle disruption and suppression of pro-survival proteins lead to robust activation of the intrinsic apoptotic pathway. This is consistently demonstrated by:
  • Increased caspase-3/7 activity.
  • Cleavage of Poly (ADP-ribose) polymerase (PARP).
  • Flow cytometry quantification of Annexin V-positive/PI-positive cells [1] [4] [6].
  • Modulation of Additional Pathways: Preclinical evidence suggests dinaciclib inhibits Wnt/β-catenin signaling in AML, potentially by downregulating β-catenin, LRP6, and other Wnt pathway components, offering a mechanism to overcome resistance to other targeted agents like BET inhibitors [5].

Table 3: Dinaciclib's Primary CDK Targets and Cellular Consequences

Target CDKIC50 (nM)Primary Cellular Function AffectedKey Downstream EffectsValidated Biomarkers of Inhibition
CDK2~1G1/S transition, S-phase progressionRb hyperphosphorylation blocked; S-phase reduction; Replication stress↓ p-Rb (Ser807/811); ↓ Cyclin A/E; ↓ BrdU incorporation
CDK5~1Migration, DNA repair (BER)Reduced invasion; Sensitization to cisplatin/DNA damage↓ p-CRMP2; ↓ Ape1; ↑ DNA damage markers (γH2AX)
CDK9~4Transcriptional elongation↓ RNA Pol II pSer2; ↓ MCL-1, BCL-2, BCL-XL, MYC mRNA/protein; Rapid apoptosis induction↓ p-RNA Pol II (Ser2); ↓ MCL-1/BCL-2/BCL-XL protein; ↑ Caspase 3/7
CDK1~3G2/M transition, MitosisG2/M arrest; Mitotic catastrophe; ↓ Phosphorylation of mitotic substrates↑ Cyclin B1 (accumulation); ↓ pHistone H3 (Ser10); Abnormal mitotic figures
CDK12/13>10DDR gene transcription↓ BRCA1, FANCI, FANCD2 expression; Genomic instability; PARPi sensitization↓ DDR gene mRNA; ↑ DNA damage markers

Dinaciclib’s Position in the CDK Inhibitor Pharmacopeia

The landscape of CDK inhibitors has evolved significantly, moving from broad-spectrum first-generation agents to highly selective second- and third-generation compounds. Dinaciclib occupies a unique niche within this pharmacopeia.

Classification by Target Spectrum:1. Selective CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib):- Mechanism: Specifically inhibit CDK4 and CDK6, preventing phosphorylation of Rb and blocking G1/S transition. Requires functional Rb.- Approved Indications: Hormone receptor-positive (HR+), HER2-negative metastatic breast cancer (in combination with endocrine therapy).- Limitations: Primarily cytostatic; effectiveness limited to specific cancer types dependent on the CDK4/6-cyclin D-Rb axis. Tumors with Rb loss or cyclin E overexpression are intrinsically resistant [8]. Preclinically, palbociclib showed minimal effects on cell viability or apoptosis in cholangiocarcinoma (CCA) cells and patient-derived xenograft cells (PDXC), despite CDK4/6/cyclin D overexpression or amplification, suggesting alternative pathways drive proliferation [8].

  • Transcriptional CDK Inhibitors (e.g., Mainly CDK7/9/12/13 inhibitors):
  • Mechanism: Target CDKs involved in RNA Pol II-mediated transcription, rapidly depleting short-lived oncoproteins like MCL-1.
  • Status: Mostly in preclinical/early clinical development (e.g., SY-5609 - CDK7; AZD4573 - CDK9).
  • Multi-Targeted (Pan-) CDK Inhibitors (Dinaciclib, Roscovitine, Flavopiridol):
  • Mechanism: Inhibit a broader spectrum of CDKs involved in both cell cycle (CDK1,2) and transcription (CDK9, etc.).
  • Dinaciclib's Niche: Among these, dinaciclib distinguishes itself through its exceptional potency against CDK2, CDK5, and CDK9 (IC50s 1-4 nM) and a pharmacokinetic profile allowing intermittent dosing schedules. It bridges the gap between purely cell cycle-specific and purely transcription-specific inhibitors, offering a dual mechanism: arresting cell cycle progression and disrupting survival signaling via transcriptional inhibition.

Key Differentiators of Dinaciclib:

  • Overcoming Resistance to Selective CDK4/6i: Dinaciclib demonstrates efficacy in models inherently resistant or acquiring resistance to CDK4/6 inhibition, such as Rb-deficient tumors or those with cyclin E overexpression/CDK2 activation, common in many solid tumors (e.g., CCA, ovarian, HNSCC) [4] [6] [8].
  • Activity in Hematologic Malignancies: Dinaciclib shows potent pro-apoptotic effects in AML models, partly through MCL-1 downregulation and Wnt pathway inhibition, overcoming BET inhibitor resistance [5]. Selective CDK4/6i generally show less activity in leukemias.
  • Synergy in Platinum-Resistant Cancers: Dinaciclib retains potent single-agent activity in platinum-resistant ovarian cancer (OC) cell lines and primary patient-derived OC cells. Its cytotoxicity is unaffected by platinum resistance status, unlike PARP inhibitors. Furthermore, it exhibits additive effects when combined with cisplatin in platinum-resistant nonseminomatous testicular cancer and ovarian cancer models [2] [4].
  • Robust Combinatorial Potential:
  • Chemotherapy: Synergizes with gemcitabine in CCA PDX models, leading to significantly greater and sustained tumor growth suppression than either agent alone, associated with profound reduction in proliferation markers (Ki-67, p-Histone H3) [1] [8]. Enhances cisplatin response in testicular cancer [2].
  • Targeted Therapies: Shows additive/synergistic effects with BET inhibitors (e.g., PLX51107) in AML by concurrently inhibiting transcriptional elongation (via CDK9) and suppressing Wnt/β-catenin resistance pathways (potentially via CDK5/GSK3β inhibition) [5].
  • Broad Preclinical Activity Spectrum: Dinaciclib demonstrates significant anti-tumor activity across diverse solid and hematologic malignancies in preclinical models, including CCA [1] [8], OC [4], AML [5], HNSCC/OSCC [6], thyroid cancer [7], multiple myeloma, and breast cancer. This breadth stems from targeting CDKs fundamental to both proliferation and survival across cancer types.

Table 4: Positioning Dinaciclib within the CDK Inhibitor Landscape

FeatureSelective CDK4/6i (e.g., Palbociclib)Transcriptional CDKi (e.g., CDK9i)Dinaciclib1st Gen Pan-CDKi (e.g., Flavopiridol)
Primary TargetsCDK4, CDK6CDK7, CDK9, CDK12/13CDK2, CDK5, CDK9, CDK1Broad CDKs (1,2,4,6,7,9)
Main MechanismG1 Arrest (Cytostatic)Transcriptional shutdown (Cytotoxic)G1/S & G2/M Arrest + Transcriptional shutdown (Cytotoxic)Pan-Cell Cycle & Transcriptional Arrest
Key StrengthEfficacy in HR+ Breast Ca; TolerabilityRapid apoptosis via MCL-1 downregulationPotency; Activity in CDK4/6i-resistant & liquid tumors; Dual mechanismBroad activity
Key LimitationRb dependence; Primarily cytostaticNarrow therapeutic index?Hematologic toxicity (mechanism-based)Narrow therapeutic index; Toxicity
Resistance MechanismsRb loss, Cyclin E gain, CDK2 activation? Wnt activation, MCL1 stabilizationLikely target alterations/compensationMultifactorial
Synergy FocusEndocrine therapyBCL2 inhibitors, BH3 mimeticsChemo (Gem/Cisplatin), BETi, PARPi?Chemotherapy
Example Preclinical Efficacy InBreast Ca, LiposarcomaAML, LymphomaCCA, OC, AML, HNSCC, Testicular Ca, MyelomaCLL, Various

Properties

CAS Number

779353-01-4

Product Name

Dinaciclib

IUPAC Name

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1

InChI Key

PIMQWRZWLQKKBJ-SFHVURJKSA-N

SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO

Solubility

Soluble in DMSO, not in water

Synonyms

SCH 727965; SCH727965; SCH-727965; PS095760; PS 095760; PS-095760; Dinaciclib.

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO

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